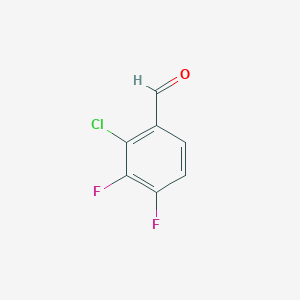

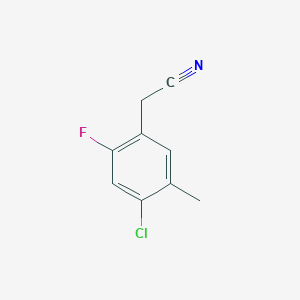

2-Chloro-3,4-difluorobenzaldehyde

Descripción general

Descripción

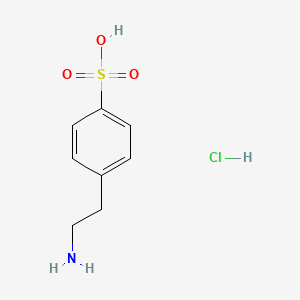

2-Chloro-3,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including this compound, can be achieved through a process that involves reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . The catalyst used can be a quaternary phosphonium salt or a quaternary ammonium salt .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Chloro-3,4-difluorobenzaldehyde has been explored in the field of organic synthesis and chemical reactions. For instance, it has been involved in base-catalyzed cyclocondensation reactions with ethyl cyanoacetate and thiourea, yielding dihydro-2-thiouracil derivatives. These compounds showed resistance to atmospheric oxidation, highlighting their potential stability and utility in further chemical transformations (Al-Omar et al., 2010). Additionally, its role in the synthesis of fluorinated analogues of anticancer agents like combretastatins has been documented, where its incorporation led to the retention of potent cell growth inhibitory properties (Lawrence et al., 2003).

Spectroscopic Analysis and Material Science

In the realm of spectroscopy and material science, this compound has been studied using matrix-isolation infrared spectroscopy. This research provided insights into photo-induced rotational isomerism and the energy differences between isomers, contributing to a better understanding of molecular dynamics and isomerization processes (Itoh et al., 2011). Furthermore, its involvement in the synthesis of Schiff-base macrocyclic complexes suggests its potential in the development of new materials with specific chemical and physical properties (Chen et al., 2014).

Environmental and Catalytic Applications

The compound has also been implicated in environmental and catalytic applications, as evidenced by its use in the synthesis of fluorinated microporous polyaminals. These materials demonstrated high CO2 adsorption capabilities and selectivities, indicating their potential utility in gas separation technologies and environmental remediation efforts (Li et al., 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

2-Chloro-3,4-difluorobenzaldehyde is a type of fluorobenzaldehyde . Fluorobenzaldehydes are often used as synthetic intermediates . They can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties . Therefore, the primary targets of this compound could be microbial cells.

Mode of Action

It’s known that fluorobenzaldehydes can undergo condensation reactions to form schiff base compounds . These compounds can interact with microbial cells, possibly disrupting their normal functions and leading to their death .

Biochemical Pathways

The formation of schiff base compounds suggests that it may interfere with the normal metabolic processes of microbial cells .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low . These properties suggest that the compound may have good bioavailability.

Result of Action

The antimicrobial properties of some schiff base compounds formed from fluorobenzaldehydes suggest that it may lead to the death of microbial cells .

Action Environment

It’s also known that the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Propiedades

IUPAC Name |

2-chloro-3,4-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJVFMUFGOGDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735244 | |

| Record name | 2-Chloro-3,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261869-07-1 | |

| Record name | 2-Chloro-3,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)

![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)

![4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol](/img/structure/B3027204.png)

![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)